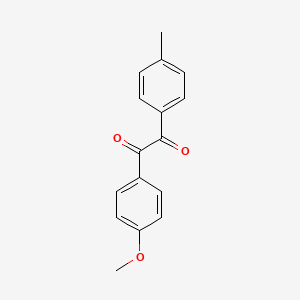
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by the presence of a piperazine ring substituted with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, along with two methyl groups at the 2 and 6 positions. This compound is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and diacid derivatives.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced using standard protecting group chemistry. This involves the reaction of the piperazine ring with tert-butyl chloroformate and benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-1-Boc-4-Cbz-2,6-dimethylpiperazine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can remove the protecting groups, yielding the free piperazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing the protecting groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Free piperazine derivative.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential as a scaffold in the design of enzyme inhibitors.
- Studied for its role in modulating biological pathways and interactions .
Medicine:
- Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Explored for its potential therapeutic applications in treating various diseases .
Industry:
Wirkmechanismus
The mechanism of action of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is primarily related to its ability to interact with biological targets through its piperazine ring and protecting groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
cis-1-Boc-4-Cbz-piperazine: Lacks the methyl groups at the 2 and 6 positions.
trans-1-Boc-4-Cbz-2,6-dimethylpiperazine: Has a different stereochemistry at the piperazine ring.
cis-1-Boc-4-Cbz-2-methylpiperazine: Contains only one methyl group at the 2 position.
Uniqueness:
- The presence of both tert-butoxycarbonyl and benzyloxycarbonyl protecting groups provides enhanced stability and selectivity in synthetic applications.
- The methyl groups at the 2 and 6 positions contribute to the compound’s unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C19H28N2O4 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-O-benzyl 1-O-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+ |
InChI-Schlüssel |
BQDWTKGOXJXCIY-GASCZTMLSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



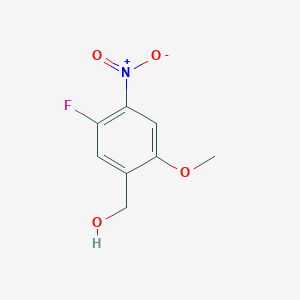
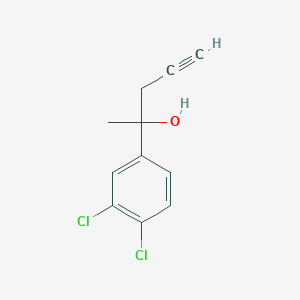

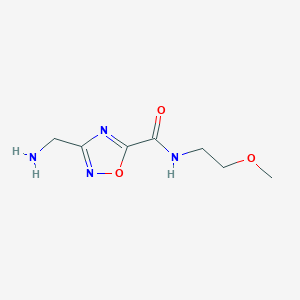
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)

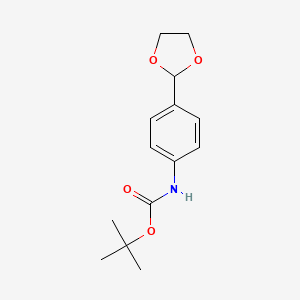
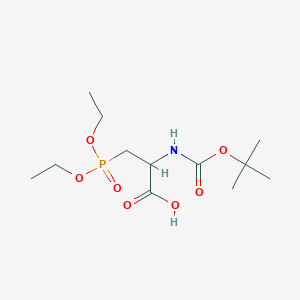
![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


